N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide
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Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a cyclopropane ring, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the cyclopropane ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzamide
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)propanamide
Uniqueness: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-16(10-11-18-17(20)13-8-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16,19H,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKOICPHWODZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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